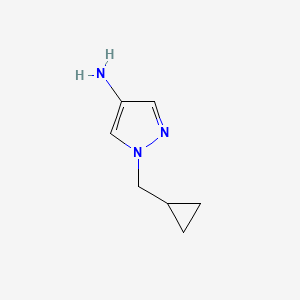

1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSVYNAOIXCBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156169-29-7 | |

| Record name | 1-(cyclopropylmethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Field of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.govglobalresearchonline.net Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor activities. nih.govmdpi.com This therapeutic potential is underscored by the successful integration of the pyrazole core into several commercially available drugs.

The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The ability of the pyrazole nitrogens to engage in hydrogen bonding, coupled with the aromatic nature of the ring, facilitates interactions with a diverse range of biological macromolecules.

The significance of pyrazole-containing compounds is evident in their application across various therapeutic areas. For instance, Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). nih.govresearchgate.net Other examples include Rimonabant, which has been studied for its effects on obesity, and various kinase inhibitors used in oncology. nih.gov The established success of these drugs has fueled continued research into novel pyrazole derivatives with improved efficacy and selectivity.

Table 1: Physicochemical Properties of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine

| Property | Value |

| Molecular Formula | C7H11N3 |

| Molecular Weight | 137.18 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 137.095297 g/mol |

| Monoisotopic Mass | 137.095297 g/mol |

| Topological Polar Surface Area | 42.1 Ų |

| Heavy Atom Count | 10 |

| Complexity | 119 |

This data is computationally predicted and sourced from PubChem. uni.lu

Investigation of Biological Activity and Molecular Mechanisms of 1 Cyclopropylmethyl 1h Pyrazol 4 Amine

Enzyme Inhibition Profiles of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Other Identified Enzyme Targets

There is currently no specific information available in the scientific literature identifying other enzyme targets of this compound. Research on analogous pyrazole (B372694) structures has indicated potential interactions with a variety of enzymes. For instance, different substituted pyrazole derivatives have been shown to act as inhibitors of Janus kinases (JAKs), B-cell lymphoma 2 (Bcl-2) protein, and p38 mitogen-activated protein kinase. However, dedicated enzymatic screening and profiling studies are required to determine if this compound exhibits similar or novel enzyme inhibitory activities.

Cellular Pathway Interrogations and Functional Outcomes

Induction of Apoptosis in Cellular Models

Specific studies demonstrating the induction of apoptosis in cellular models by this compound have not been reported. The pyrazole scaffold is present in numerous compounds that have been documented to trigger programmed cell death. These related compounds often function by activating intrinsic or extrinsic apoptotic pathways, which can involve the modulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2, and the activation of caspases. Future cell-based research would be necessary to ascertain whether this compound possesses similar pro-apoptotic capabilities.

Interactions with Specific Cellular Pathways

Detailed investigations into the interactions of this compound with specific cellular pathways are not currently available. The diverse bioactivities of other pyrazole derivatives suggest a potential for interaction with various signaling cascades. For example, certain pyrazole-containing molecules have been found to interfere with pathways mediated by interleukin-1 receptor-associated kinase 4 (IRAK4) and other signaling kinases. Elucidating the specific cellular pathways modulated by this compound will depend on future targeted molecular and cellular studies.

Mechanisms of Action Elucidation through Biochemical and Cell-Based Assays

The precise mechanisms of action for this compound have not been established through biochemical and cell-based assays. To determine its molecular functions, a series of experimental approaches would be required. Biochemical assays could be employed to identify direct molecular targets, such as specific enzymes or receptors. Concurrently, cell-based assays would be crucial for observing the compound's effects on cellular processes like proliferation, viability, and signaling, thereby providing insights into its functional consequences and potential therapeutic applications. Without such dedicated studies, the mechanism of action of this compound remains speculative.

Structure Activity Relationship Sar Studies of 1 Cyclopropylmethyl 1h Pyrazol 4 Amine and Its Analogs

Systematic Exploration of Substituent Effects on Biological Potency

The biological activity of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine derivatives is finely tuned by the nature of the substituents at three key positions: the N1-cyclopropylmethyl group, the pyrazole (B372694) ring itself, and the C4-amine functionality.

The N1 position of the pyrazole ring is a critical point for modification to influence ligand-receptor interactions. While direct SAR studies extensively comparing the cyclopropylmethyl group to a wide array of other substituents on the 1H-pyrazol-4-amine scaffold are not broadly available in the public literature, general principles from related pyrazole-based inhibitors indicate the importance of this position. The size, shape, and lipophilicity of the substituent at N1 can significantly impact how the molecule fits into the binding pocket of a target protein.

In broader studies of pyrazole-based inhibitors, the N1 substituent often occupies a hydrophobic pocket within the target's active site. For instance, in the development of certain kinase inhibitors, varying the N-alkyl group is a common strategy to enhance potency and selectivity. Replacing a simple methyl or ethyl group with a more constrained cyclopropylmethyl group can offer a favorable balance of lipophilicity and conformational rigidity. This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. Larger or more flexible alkyl chains might lead to steric clashes or adopt unproductive conformations, thereby reducing activity.

The following table illustrates hypothetical SAR trends for the N1 position based on general observations in pyrazole-based drug discovery.

| N1-Substituent | Expected Impact on Activity | Rationale |

| -CH₃ (Methyl) | Baseline Activity | Small, allows for basic interaction. |

| -CH₂CH₃ (Ethyl) | Variable | Modest increase in lipophilicity. |

| -CH(CH₃)₂ (Isopropyl) | Potentially Decreased | Increased bulk may cause steric hindrance. |

| -CH₂-cPr (Cyclopropylmethyl) | Often Favorable | Optimal balance of lipophilicity and conformational rigidity. |

| -CH₂Ph (Benzyl) | Variable | Introduces aromatic interactions but increases flexibility and size. |

This table is illustrative, based on general principles of medicinal chemistry.

Substitution on the pyrazole ring at positions C3 and C5 is a key strategy for modulating the biological activity of 4-aminopyrazole derivatives. These positions are often exploited to enhance target affinity and selectivity.

In the context of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, for example, methylation at the C3 position of a pyrazol-4-yl ring connected to a pyrimidine (B1678525) core led to a significant decrease in inhibitory activity. nih.gov This suggests that this position is sensitive to steric bulk and that an unsubstituted C3 position may be crucial for optimal binding. Similarly, altering the point of attachment from the C4 to the C5 position on the pyrazole ring (regioisomerism) can result in a dramatic loss of activity, highlighting the critical importance of the precise orientation of the pyrazole core within the binding site. nih.gov

For inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), substitutions on a phenyl group attached to the C3 position of the pyrazole ring have been explored. Electron-withdrawing groups, such as chloro-substituents on the phenyl ring, were found to be favorable, improving potency. This indicates that the electronic properties of substituents on the pyrazole core can directly influence binding affinity. nih.gov

The table below summarizes findings from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based CDK2 inhibitors, which provides insight into how pyrazole ring substitutions can affect activity. nih.gov

| Compound Modification | Target | Result |

| Methylation at pyrazolyl-C3 position | CDK2 | Significant decrease in inhibitory activity. |

| Change to pyrazol-5-yl regioisomer | CDK2 | Greatly diminished CDK inhibitory activity. |

| Introduction of a chlorine atom | CDK2 | Variable effects depending on the overall molecule. |

The 4-amino group is a cornerstone of the this compound pharmacophore, often acting as a crucial hydrogen bond donor. Its interaction with specific amino acid residues (like glutamate, aspartate, or backbone carbonyls) in the hinge region of kinase active sites is a common binding motif. mdpi.com

SAR studies on related 4-aminopyrazolopyrimidine scaffolds have consistently shown that this amine is essential for activity. nih.gov Modifications that remove its hydrogen-bonding capability, such as N-alkylation or conversion to a non-basic functionality, typically lead to a substantial loss of potency. nih.gov For instance, in a series of CDK2 inhibitors, maintaining an unmasked (R=H) pyrazole ring at the pyrimidinyl-C2-NH position was found to be critical for inhibitory activity. nih.gov

Furthermore, the amine can serve as an attachment point for larger substituents that can extend into other regions of the binding pocket. In the development of P2X(7) antagonists, the 4-amino group was acylated to form (1H-pyrazol-4-yl)acetamides, transforming the amine into a linker to other functional groups, which proved essential for achieving high potency. researchgate.net

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazol-4-amine analogs, a typical pharmacophore model includes:

A hydrogen bond donor: The 4-amino group.

A hydrogen bond acceptor: One of the pyrazole nitrogen atoms (N2).

A hydrophobic/aromatic feature: The pyrazole ring itself and the N1-substituent.

Additional hydrophobic or aromatic regions: Defined by substituents at the C3 and C5 positions.

Studies on pyrazole-based inhibitors for various targets have generated specific pharmacophore models. For instance, a five-point pharmacophore model developed for phosphodiesterase 4 (PDE4) inhibitors based on a pyrazolo[1,5-a]pyridine (B1195680) scaffold highlighted one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features. nih.gov While not identical, this model underscores the common importance of aromatic and hydrophobic interactions complemented by hydrogen bonding in pyrazole-containing ligands. These models serve as powerful tools in virtual screening and the rational design of new, more potent, and selective inhibitors. researchgate.net

Rational Design and Optimization of this compound Derivatives

Rational drug design leverages SAR data and structural biology to iteratively optimize a lead compound. For derivatives of this compound, optimization efforts typically focus on several key areas:

Core Scaffold Modification: The pyrazole core is generally maintained for its favorable drug-like properties and its ability to act as a versatile scaffold. mdpi.com However, sometimes bioisosteric replacement is explored, where the pyrazole is swapped for another heterocycle to improve properties like metabolic stability or solubility.

N1-Substituent Optimization: As discussed, the cyclopropylmethyl group provides a good starting point. Optimization might involve exploring other small, conformationally constrained cycloalkyl groups (e.g., cyclobutylmethyl) or introducing subtle modifications to probe the limits of the corresponding hydrophobic pocket.

C3/C5-Position Elaboration: This is a primary area for optimization. Large, diverse chemical groups are often introduced at these positions to pick up additional interactions with the target protein, thereby enhancing potency and modulating selectivity. For kinase inhibitors, these groups often extend into the solvent-exposed region or toward the ribose-binding pocket.

C4-Amine Modification: While the primary amine is often kept for its hydrogen-bonding role, it can be used as a linker to attach other functionalities, as seen in the design of IRAK4 inhibitors where the amine is part of a larger carboxamide structure. nih.gov

This process led to the identification of highly potent inhibitors for various targets. For example, optimization of a pyrazole hit for TNAP inhibition by creating a library of amide analogues at the C3 position led to compounds with low nanomolar potency. nih.gov

SAR in Specific Target Engagements (e.g., PARP, P2X(7), NAPE-PLD, CDK2)

The versatility of the pyrazol-4-amine scaffold allows it to be adapted to inhibit a range of distinct protein targets.

CDK2: The 4-aminopyrazole core is well-suited to inhibit kinases like CDK2. The N2 of the pyrazole and the 4-amino group can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding site. SAR studies have shown that N-alkylation of the pyrazole attached to the C2-amino position of a pyrimidine ring is detrimental to both CDK2 inhibition and antiproliferative activity. nih.gov This emphasizes the necessity of a free N-H for hydrogen bonding in that specific series. The substituent at the N1 position of the other pyrazole ring (analogous to the cyclopropylmethyl group's position) is crucial for occupying a hydrophobic pocket. rsc.org

P2X(7): For P2X(7) receptor antagonists, the 1H-pyrazol-4-yl core was part of an acetamide (B32628) structure. SAR exploration revealed that the N1 position of the pyrazole could be substituted with various groups, including substituted benzyl (B1604629) rings, to enhance potency. The amide linked to the C4 position was critical, and modifications to the terminal portion of the acetamide group were extensively explored to optimize physicochemical and pharmacokinetic properties. researchgate.net

NAPE-PLD: In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a pyrazole-containing hit was optimized. The SAR investigation focused on exploring alternatives to a 3,5-dimethylpyrazole (B48361) group. Various substituted aromatic and heteroaromatic moieties were introduced, demonstrating that this region was highly amenable to modification to improve potency and drug-like properties. acs.org

PARP: While specific SAR for this compound as a PARP inhibitor is not readily available, the general pharmacophore for PARP inhibitors often includes a planar aromatic system that can engage in π-stacking interactions in the nicotinamide-binding pocket, along with hydrogen bond donors and acceptors. The pyrazol-4-amine scaffold possesses these basic features, suggesting it could serve as a template for PARP inhibitor design, likely requiring significant elaboration at the C3 or C5 positions to achieve high potency.

Computational and Theoretical Chemistry Applications to 1 Cyclopropylmethyl 1h Pyrazol 4 Amine

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, this methodology is employed to investigate its binding affinity and interaction patterns within the active sites of various biological targets. Pyrazole (B372694) derivatives are known to interact with a range of protein targets, including kinases and proteases, which are often implicated in diseases like cancer and viral infections. nih.govresearchgate.netscispace.com

The process involves preparing the 3D structure of this compound and the target protein, which is typically retrieved from a database like the Protein Data Bank (PDB). ijpbs.com Docking algorithms then systematically sample conformations of the ligand within the protein's binding site, scoring each pose based on factors like intermolecular energies, including electrostatic and van der Waals interactions. nih.govijpbs.com

The results from such investigations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and critical amino acid residues in the target's active site. nih.gov This information is fundamental for understanding its mechanism of action and for guiding further structural modifications to enhance binding potency and selectivity. nih.gov Docking studies on related pyrazole compounds have successfully identified potential inhibitors for various protein kinases by analyzing binding energies and interaction patterns. researchgate.net

Table 1: Illustrative Molecular Docking Results for a Pyrazole Ligand This table demonstrates the typical data generated from a molecular docking study.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A (1APM) | -8.5 | Asp184, Leu49 | Hydrogen Bond, Salt Bridge |

| Val57, Ala70 | Hydrophobic Interaction | ||

| Cyclin-Dependent Kinase 2 (1HCK) | -9.2 | Lys33, Gln131 | Hydrogen Bond |

| Ile10, Val18 | Hydrophobic Interaction | ||

| Tyrosine Kinase (2QU5) | -10.1 | Ala807, Met793 | Hydrogen Bond |

| Leu788, Val726 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For a class of compounds including this compound, a QSAR model can predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.netijsdr.org

To develop a QSAR model, a dataset of pyrazole derivatives with known biological activities (e.g., inhibitory concentrations) is required. acs.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). biointerfaceresearch.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to generate a model that best correlates these descriptors with the observed activity. researchgate.netbiointerfaceresearch.com

The predictive power of the resulting QSAR model is rigorously validated using internal and external validation techniques. biointerfaceresearch.com A validated model can provide crucial insights into which structural features of the pyrazole scaffold, such as the cyclopropylmethyl group or the amine substituent at the 4-position, are critical for enhancing biological activity. acs.org

Table 2: Example of a QSAR Model for Pyrazole Derivatives This table presents a hypothetical QSAR equation and its statistical validation metrics.

| Parameter | Description |

| Model Equation | pIC₅₀ = 0.75 * (XLogP) - 0.21 * (TPSA) + 1.5 * (NumRotatableBonds) + 2.4 |

| R² (Coefficient of Determination) | 0.82 |

| Q² (Cross-validated R²) | 0.80 |

| RMSE (Root Mean Square Error) | 0.25 |

| Interpretation | The model suggests that higher lipophilicity (XLogP) and more rotatable bonds increase activity, while a larger topological polar surface area (TPSA) decreases it. The high R² and Q² values indicate a robust and predictive model. researchgate.net |

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations are performed on its complex with a biological target, typically starting from a pose identified through molecular docking. nih.gov These simulations offer a dynamic view of the ligand-receptor interactions, assessing the stability of the binding mode and revealing conformational changes that may occur upon binding. researchgate.net

During an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to predict their subsequent positions and velocities. researchgate.net The simulation generates a trajectory of the complex over a specific timescale, often nanoseconds or longer. nih.gov Analysis of this trajectory can provide valuable information, such as:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues in the binding site. researchgate.net

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation. nih.gov

These insights are critical for confirming the stability of docked poses and understanding the energetic contributions of different interactions, which helps in the rational design of more potent inhibitors. researchgate.net

Table 3: Objectives and Outcomes of MD Simulation for a Ligand-Target Complex This table outlines the goals and expected findings from an MD simulation study.

| Objective | Methodological Analysis | Expected Outcome |

| Assess Binding Stability | RMSD of ligand and protein backbone atoms | A stable RMSD plot indicates that the ligand remains securely bound in the active site. nih.gov |

| Identify Flexible Regions | RMSF of protein residues | High RMSF values for certain residues may indicate their involvement in induced-fit binding. researchgate.net |

| Quantify Key Interactions | Hydrogen bond occupancy analysis | High occupancy of specific hydrogen bonds confirms their importance for binding affinity. |

| Calculate Binding Free Energy | MM/PBSA or MM/GBSA calculations | Provides a more accurate estimation of binding affinity compared to docking scores alone. nih.gov |

In Silico Predictions for Biological Properties and Compound Optimization (excluding specific values, focusing on methodology)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. ajol.info The methodology involves using computational models to estimate the pharmacokinetic and toxicological profile of a compound like this compound based solely on its molecular structure. This approach helps in identifying potential liabilities before significant resources are invested in synthesis and experimental testing. japsonline.com

Various software platforms and web servers employ different methodologies for these predictions:

Physicochemical Properties: Models calculate properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA), which are fundamental for predicting absorption and distribution. researchgate.net

Pharmacokinetic Predictions: Models based on large datasets of experimentally determined values are used to predict outcomes such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., cytochrome P450). ajol.info

Toxicity Prediction: Methodologies include rule-based systems that flag toxicophores (substructures known to be associated with toxicity) and statistical models that predict endpoints like mutagenicity and carcinogenicity. japsonline.com

These predictions guide the compound optimization process. For instance, if this compound is predicted to have poor oral absorption, medicinal chemists can modify its structure to improve this property while aiming to maintain its desired biological activity. nih.gov

Table 4: Methodological Basis for In Silico ADMET Predictions This table describes the types of properties predicted and the underlying computational methods.

| Property Class | Predicted Endpoint | Methodological Approach |

| Absorption | Human Intestinal Absorption (HIA) | Based on physicochemical properties and fragment-based contribution models. ajol.info |

| Oral Bioavailability | Assessed using rules like Lipinski's Rule of Five and predictive models. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Models based on polarity, size, and specific structural motifs. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Substrate-binding models and machine learning classifiers trained on known inhibitors. |

| Excretion | Renal Clearance Prediction | QSAR models based on molecular size, charge, and lipophilicity. |

| Toxicity | Mutagenicity (Ames Test) | Identification of structural alerts and statistical models trained on Ames test data. japsonline.com |

| Hepatotoxicity | Models trained on known hepatotoxic compounds and identification of reactive metabolite-forming substructures. japsonline.com |

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scientific.net For this compound, DFT calculations can provide detailed insights into its geometry, electronic properties, and chemical reactivity. tandfonline.com These calculations involve solving the Schrödinger equation for the molecule, using the electron density as the fundamental variable. researchgate.net

Key parameters derived from DFT analysis include:

Optimized Molecular Geometry: Provides the most stable 3D arrangement of the atoms, including bond lengths and angles. scientific.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for predicting how the molecule will interact with biological targets. tandfonline.com

Mulliken Atomic Charges: Calculates the partial charge on each atom, helping to understand electrostatic interactions and potential sites for hydrogen bonding. researchgate.net

This detailed electronic information complements other computational methods by providing a fundamental understanding of the molecule's intrinsic properties that govern its biological activity. nih.gov

Table 5: Key Parameters from DFT Analysis and Their Significance This table explains the importance of various parameters calculated using DFT.

| DFT Parameter | Significance |

| HOMO Energy | Represents the ability to donate an electron; related to nucleophilicity. |

| LUMO Energy | Represents the ability to accept an electron; related to electrophilicity. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrostatic interactions, hydrogen bonding, and nucleophilic/electrophilic attacks. tandfonline.com |

| Mulliken Charges | Quantifies the charge distribution among atoms, crucial for understanding intermolecular forces. researchgate.net |

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and databases, detailed preclinical research data for the specific chemical compound this compound is not available. While the aminopyrazole scaffold is a component of various molecules investigated in oncology and immunology, specific studies detailing the in vitro efficacy, in vivo pharmacodynamics, or combination therapy potential of this exact compound as a standalone agent have not been published in the accessible domain.

The compound, identified by CAS number 1156169-29-7, is listed primarily in the catalogs of chemical suppliers, indicating its role as a building block or intermediate in the synthesis of more complex molecules. The scientific literature often discusses larger, more complex derivatives that incorporate the pyrazole moiety, but per the specific constraints of the inquiry, data pertaining to these distinct molecules cannot be substituted.

Consequently, it is not possible to provide the requested detailed analysis and data tables for the following sections, as no specific research findings for this compound have been reported:

Preclinical Research and Therapeutic Potential Investigations of 1 Cyclopropylmethyl 1h Pyrazol 4 Amine

Combination Therapy Research with 1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Without primary research data on this specific compound, a scientifically accurate article adhering to the requested outline cannot be constructed.

Future Research Directions and Unexplored Avenues for 1 Cyclopropylmethyl 1h Pyrazol 4 Amine

Discovery and Development of Novel Pyrazole-Based Chemotypes

A primary avenue for future research lies in using 1-(cyclopropylmethyl)-1H-pyrazol-4-amine as a starting material to generate libraries of novel pyrazole-based chemotypes. The amine group at the C4 position is a versatile functional handle for a variety of chemical modifications, allowing for the exploration of new chemical space. By derivatizing this amine, researchers can create amides, ureas, sulfonamides, and other functional groups, each potentially altering the compound's steric and electronic properties to optimize binding to biological targets.

Research efforts could focus on creating hybrid molecules by linking the pyrazole (B372694) core to other bioactive heterocyclic systems, such as pyridine, pyrimidine (B1678525), or benzimidazole (B57391). nih.gov Such molecular hybridization has proven to be a successful strategy in drug discovery for enhancing therapeutic efficacy. For example, novel pyrazole-linked benzimidazole conjugates have been investigated for their kinase inhibition potential. mdpi.com The development of pyrazolinylpyrazole and pyrazolinyltriazole scaffolds has also yielded compounds with broad-spectrum antitumor activities, highlighting these as promising new chemotypes for discovery. nih.gov

Future work should systematically explore structure-activity relationships (SAR) by modifying the substituents on the pyrazole ring and the cyclopropylmethyl group at the N1 position. nih.gov These modifications can significantly influence the compound's pharmacological profile.

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole scaffold is a well-established pharmacophore in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govmdpi.com Derivatives of this compound could be screened against a wide array of biological targets to uncover new therapeutic applications.

In oncology, pyrazole derivatives have shown potent inhibitory activity against various protein kinases that are critical for cancer cell proliferation and survival. nih.gov Future research could assess novel derivatives for their ability to inhibit targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E. nih.gov Additionally, exploring their potential as inhibitors of other cancer-related targets like tubulin polymerization or as DNA binding agents presents a significant opportunity. nih.gov

Beyond oncology, the anti-inflammatory potential of pyrazole derivatives is well-documented, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.com New analogs could be developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) to achieve superior anti-inflammatory effects. mdpi.comfrontiersin.org Furthermore, given the broad biological activity of pyrazoles, screening for antimicrobial, antiviral, and neuroprotective activities could reveal entirely new therapeutic uses for this class of compounds. nih.govresearchgate.net

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDKs, BTK, BRAF, PI3K | Oncology | nih.gov |

| Inflammatory Enzymes | COX-2, 5-LOX | Inflammation | mdpi.comfrontiersin.org |

| Cytoskeletal Proteins | Tubulin | Oncology | nih.gov |

| Nucleic Acids | DNA (Minor Groove Binding) | Oncology | nih.gov |

| G-Protein Coupled Receptors | Cannabinoid CB1 Receptor | Metabolic Disorders | nih.gov |

| Phosphodiesterases | PDE5 | Cardiovascular Disease | nih.gov |

Advancements in Synthetic Methodologies and Scalability

The efficient and scalable synthesis of this compound and its derivatives is crucial for facilitating drug development. Future research should focus on optimizing existing synthetic routes and exploring novel, more sustainable methodologies. Classical pyrazole synthesis often involves the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648), which can require harsh conditions and long reaction times. mdpi.com

Modern synthetic chemistry offers several avenues for improvement. mdpi.com The use of microwave-assisted organic synthesis (MAOS) and ultrasound has been shown to reduce reaction times and improve yields for pyrazole synthesis. mdpi.com One-pot, multicomponent reactions (MCRs) represent another efficient strategy, allowing for the construction of complex pyrazole derivatives in a single step, which is both time- and cost-effective. mdpi.commdpi.com

Further exploration of transition-metal-catalyzed reactions, such as copper-free protocols utilizing palladium nanoparticles, could lead to more efficient and regioselective syntheses. mdpi.com As lead compounds are identified, developing scalable, cost-effective, and environmentally friendly synthetic routes will be paramount for their progression toward clinical application.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of novel derivatives, future studies must integrate advanced "omics" technologies. nih.gov Transcriptomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the molecular changes induced by a compound within a biological system. mdpi.comresearchgate.net

For promising anticancer derivatives, proteomics can identify the specific protein targets and downstream signaling pathways affected by the compound. Transcriptomics can reveal changes in gene expression that underlie the cellular response, while metabolomics can uncover alterations in metabolic pathways. mdpi.com This multi-omics approach is invaluable for elucidating the mechanism of action, identifying biomarkers for drug response, and uncovering potential mechanisms of toxicity early in the drug discovery process. nih.govmdpi.com Integrating these large datasets with bioinformatics is essential to decode the complex biological responses and guide the development of safer, more effective therapeutics. frontiersin.org

Development of Advanced Computational Models for Pyrazole Activity Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a cost-effective means to design and optimize new drug candidates. eurasianjournals.comconnectjournals.com Future research on this compound derivatives should extensively utilize these computational approaches.

Molecular docking studies can predict the binding modes of novel analogs within the active sites of various biological targets, helping to rationalize SAR and guide the design of more potent inhibitors. eurasianjournals.comconnectjournals.com Quantitative Structure-Activity Relationship (QSAR) modeling, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.gov These models correlate the structural features of the pyrazole derivatives with their biological activity, enabling the virtual screening of large compound libraries and the design of new molecules with enhanced potency. nih.gov

Moreover, the application of machine learning and artificial intelligence is a rapidly growing area in drug discovery. eurasianjournals.com Developing advanced predictive models using these technologies could significantly accelerate the identification of promising pyrazole-based drug candidates with desirable pharmacological properties. eurasianjournals.com

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinity to biological targets. | eurasianjournals.comconnectjournals.com |

| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models for structure-activity relationships. | nih.gov |

| Molecular Dynamics (MD) Simulations | Explores the dynamic behavior and conformational space of compounds. | eurasianjournals.com |

| Virtual Screening | Identifies potential hit compounds from large digital libraries. | connectjournals.com |

| Machine Learning / AI | Accelerates discovery through advanced predictive modeling. | eurasianjournals.com |

Q & A

Q. Basic

- HPLC : Quantifies purity (e.g., 95% purity in ) using reverse-phase C18 columns and UV detection.

- TLC : Monitors reaction progress (e.g., hexane:ethyl acetate 3:1 eluent) ().

Common impurities include unreacted starting materials (e.g., pyrazole halides) and over-alkylated byproducts.

What strategies evaluate the compound’s biological activity in vitro?

Q. Advanced

- Target-based assays : Screen against kinases, GPCRs, or ion channels using fluorescence polarization or radioligand binding ().

- Antimicrobial testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria ().

- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) ().

How are structure-activity relationships (SAR) studied for this compound?

Q. Advanced

- Substituent variation : Replace cyclopropylmethyl with alkyl/aryl groups (e.g., isopropyl, benzyl) and compare bioactivity ().

- Pharmacophore mapping : Identify critical moieties (e.g., pyrazole ring, cyclopropane) using 3D-QSAR models ().

- Enzymatic assays : Test inhibition of target enzymes (e.g., acetylcholinesterase in ) to correlate substituent effects with potency.

How can computational modeling predict target interactions?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., σ1 receptors in ). Validate with MD simulations (e.g., 100 ns trajectories) to assess binding stability.

- Pharmacokinetic prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier penetration ().

How to resolve contradictions in reported biological activities?

Q. Advanced

- Assay standardization : Replicate studies under identical conditions (e.g., pH, serum concentration) to minimize variability.

- Orthogonal assays : Confirm antitubulin activity via both sea urchin embryo assays and mammalian cell cycle analysis ().

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results ().

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. cyclopropanamine) to reduce di-alkylated impurities ().

- Catalyst recovery : Immobilize copper catalysts on silica to enable reuse and reduce costs.

- Solvent recycling : Implement distillation systems for DMSO recovery ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.